

A Comprehensive Technical Guide to (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Cat. No.: B051009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, also known as Boc-L-indoline-2-carboxylic acid or Boc-Inp-OH, is a chiral, non-proteinogenic amino acid derivative. Its rigid, bicyclic indoline core makes it a valuable building block in medicinal chemistry and peptide science.^[1] The incorporation of this constrained scaffold into peptides and small molecules is a widely used strategy to enhance biological activity, selectivity, metabolic stability, and to control molecular conformation.^[1] This guide provides an in-depth overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Physicochemical Properties

The structure of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid consists of an indoline ring system where the nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group is attached to the chiral center at position 2 in the (S) configuration.

Table 1: Physicochemical Properties

Property	Value
CAS Number	144069-67-0[1]
Molecular Formula	C ₁₄ H ₁₇ NO ₄ [2]
Molecular Weight	263.29 g/mol [2]
IUPAC Name	(2S)-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid
Synonyms	Boc-L-indoline-2-carboxylic acid, Boc-Inp-OH, N-Boc-(S)-indoline-2-carboxylic acid[1][3]
Appearance	Off-white to light yellow solid[3]
Melting Point	121-122 °C[4]
Storage Temperature	2-8°C, sealed in dry conditions[3]
InChI Key	QONNUMLEACJFME-NSHDSACASA-N

| SMILES | CC(C)(C)OC(=O)N1C(C(=O)O)Cc2ccccc21 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid. The following table summarizes the expected characteristic signals based on its structure.

Table 2: Spectroscopic Data Summary

Technique	Characteristic Signals
¹ H NMR	~12 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad. [5] ~7.2-7.5 ppm (m, 4H): Aromatic protons of the benzene ring. ~4.8-5.0 ppm (m, 1H): Chiral proton at C2 (-CH(COOH)-). ~3.0-3.6 ppm (m, 2H): Methylene protons at C3 (-CH₂-). ~1.5 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
¹³ C NMR	~170-180 ppm: Carbonyl carbon of the carboxylic acid.[5] ~150-155 ppm: Carbonyl carbon of the Boc group. ~115-145 ppm: Aromatic carbons. ~80 ppm: Quaternary carbon of the Boc group. ~60 ppm: Chiral carbon at C2. ~35 ppm: Methylene carbon at C3. ~28 ppm: Methyl carbons of the Boc group.
IR (Infrared)	~2500-3300 cm ⁻¹ : Broad O-H stretch of the carboxylic acid.[5] ~1760 cm ⁻¹ & ~1710 cm ⁻¹ : C=O stretch (carbamate and carboxylic acid, respectively).[5][6] ~1600 cm ⁻¹ : C=C stretch of the aromatic ring. ~1160 cm ⁻¹ : C-O stretch.

| Mass Spec (MS) | M⁺: 263.29. Fragments: Prominent peaks corresponding to the loss of the Boc group (M-100) or the tert-butyl group (M-57). |

Synthesis and Experimental Protocols

The synthesis of the parent amino acid, (S)-indoline-2-carboxylic acid, can be achieved through methods like intramolecular Buchwald-Hartwig cyclization or the resolution of a racemic mixture.[7][8] The subsequent N-protection with a Boc group is a standard procedure.

Experimental Protocol 1: Synthesis of (S)-Indoline-2-carboxylic Acid via Intramolecular Cyclization

This protocol is adapted from a general method for synthesizing the parent indoline ring structure.

- Starting Material: (S)-2-bromophenylalanine (1.0 eq).
- Reagents: Potassium carbonate (K_2CO_3 , 1.1 eq), Copper(I) chloride ($CuCl$, 0.02 eq).
- Solvent: N-methyl-2-pyrrolidone (NMP).
- Procedure: a. To a reaction flask, add (S)-2-bromophenylalanine, K_2CO_3 , and $CuCl$, followed by NMP. b. Flush the flask with argon and maintain a slow argon stream. c. Heat the reaction mixture to 80-100°C and stir. d. Monitor the reaction progress by HPLC until the starting material is fully consumed (typically 3-4 hours).[9] e. After cooling, perform an aqueous workup by adding water and ethyl acetate. Adjust the pH to ~3.3 with aqueous HCl. f. Separate the organic phase, extract the aqueous phase with ethyl acetate, and combine the organic layers. g. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude (S)-indoline-2-carboxylic acid.[9] h. The crude product can be further purified by recrystallization.

Experimental Protocol 2: Boc Protection of (S)-Indoline-2-carboxylic Acid

- Starting Material: (S)-indoline-2-carboxylic acid (1.0 eq).
- Reagent: Di-tert-butyl dicarbonate (Boc_2O , 1.1 eq).
- Base: Sodium hydroxide (NaOH) or triethylamine (TEA).
- Solvent: A mixture of water and a suitable organic solvent like dioxane or THF.
- Procedure: a. Dissolve (S)-indoline-2-carboxylic acid in an aqueous solution of the base at 0°C. b. Add a solution of Boc_2O in the organic solvent dropwise while maintaining the temperature. c. Allow the reaction to warm to room temperature and stir overnight. d. Remove the organic solvent under reduced pressure. e. Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid.

Experimental Protocol 3: Peptide Coupling using Boc-L-indoline-2-carboxylic acid in SPPS

This compound is frequently used in solid-phase peptide synthesis (SPPS).^[1] Its incorporation can be challenging due to steric hindrance.^[1] The following is a general protocol using HBTU/HOBt activation.

- **Resin Preparation:** Swell the synthesis resin (e.g., Fmoc-Rink Amide) in dimethylformamide (DMF) for at least 30 minutes. If the synthesis is Fmoc-based, deprotect the terminal amine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).^[1]
- **Amino Acid Activation:** In a separate vial, dissolve (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.
- **Base Addition:** Add N,N-diisopropylethylamine (DIPEA, 6 eq) to the activation mixture and vortex for 1-2 minutes.^[1]
- **Coupling:** Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
- **Monitoring:** Monitor the coupling reaction completion using a qualitative test such as the ninhydrin (Kaiser) test.^[1]
- **Washing:** Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents. The resin is now ready for the next cycle of deprotection and coupling.



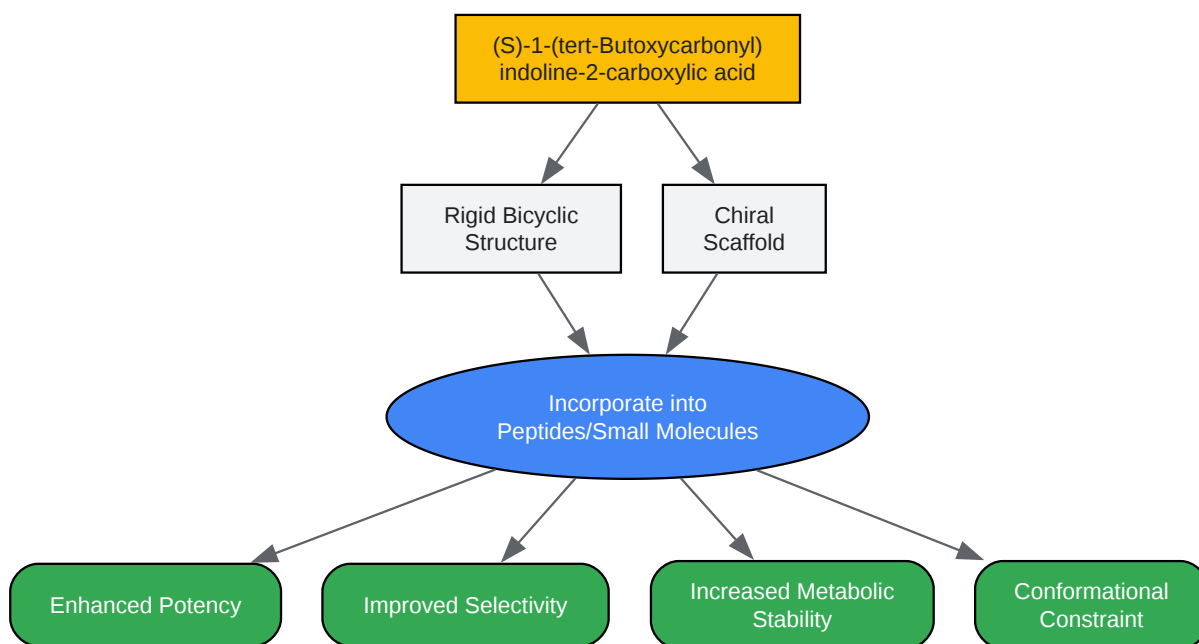
[Click to download full resolution via product page](#)

Workflow for SPPS coupling of Boc-L-indoline-2-carboxylic acid.

Applications in Drug Development and Research

The unique structural features of Boc-L-indoline-2-carboxylic acid make it a privileged scaffold in the design of bioactive molecules.

- **Conformational Constraint in Peptides:** As a proline mimetic, it can induce specific secondary structures, such as turns or helices, in peptide chains. This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.[\[1\]](#)[\[7\]](#)
- **Pharmaceutical Intermediates:** It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[\[10\]](#) Its derivatives have shown significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[\[10\]](#)[\[11\]](#) For example, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of the HIV-1 integrase enzyme.[\[11\]](#)
- **Neurological Drug Discovery:** The indoline scaffold is present in many centrally active compounds. This building block is utilized in the synthesis of drugs targeting neurological disorders.[\[10\]](#)
- **Structure-Activity Relationship (SAR) Studies:** It is a valuable tool for medicinal chemists exploring SAR. By replacing more flexible amino acids with this constrained analog, researchers can probe the optimal conformation required for biological activity, leading to the design of more potent and specific drugs.



[Click to download full resolution via product page](#)

Role of Boc-L-indoline-2-carboxylic acid in enhancing drug properties.

Safety and Handling

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is classified as a harmful irritant.[3]

Standard laboratory safety precautions should be followed.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection).[3]
- Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Indoline-2-carboxylic acid, N-BOC protected | C₁₄H₁₇NO₄ | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BOC-(2S)-INDOLINE CARBOXYLIC ACID | 144069-67-0 [chemicalbook.com]
- 4. 1-(TERT-BUTOXYCARBONYL)-2-INDOLINECARBOXYLIC ACID CAS#: 133851-52-2 [amp.chemicalbook.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 9. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051009#s-1-tert-butoxycarbonyl-indoline-2-carboxylic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com